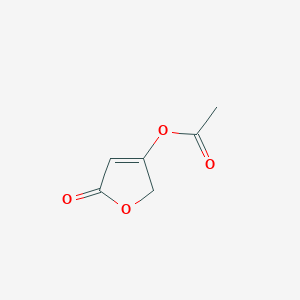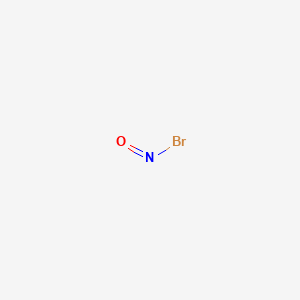
Nitrosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosyl bromide is a chemical compound with the formula NOBr. It is a red gas at room temperature and has a boiling point of 14.5°C. This compound is known for its reactivity and is of interest in various chemical processes due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosyl bromide can be synthesized through the reaction of nitric oxide with bromine: [ 2NO + Br_2 \leftrightarrow 2NOBr ] This reaction is reversible and is one of the few third-order homogeneous gas reactions .
Another method involves the reaction of nitric oxide with potassium bromide: [ 2NO_2 + KBr \rightarrow BrNO + KNO_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of nitric oxide with bromine under specific conditions to ensure the desired yield and purity .
Types of Reactions:
Oxidation and Reduction: this compound can undergo photodissociation, breaking down into nitric oxide and bromine under light exposure.
Substitution: It can react with water to form nitrous acid and hydrobromic acid: [ NOBr + H_2O \rightarrow HNO_2 + HBr ]
Common Reagents and Conditions:
Photodissociation: Light is used to break the bond between nitrogen and bromine.
Aqueous Reactions: Water is a common reagent for hydrolysis reactions involving this compound.
Major Products:
- Nitric Oxide (NO)
- Bromine (Br_2)
- Nitrous Acid (HNO_2)
- Hydrobromic Acid (HBr)
Scientific Research Applications
Nitrosyl bromide is used in various scientific research applications due to its reactivity and unique properties:
- Chemistry: It is studied for its role in third-order homogeneous gas reactions and photodissociation kinetics .
- Biology and Medicine: Research into nitrosyl compounds often explores their potential biological functions and interactions with biological molecules .
- Industry: It is used in the synthesis of other chemical compounds and in processes requiring controlled reactivity .
Mechanism of Action
The mechanism of action of nitrosyl bromide involves its ability to undergo photodissociation and react with various reagents. The molecular targets and pathways include:
Comparison with Similar Compounds
Nitrosyl bromide can be compared with other nitrosyl halides such as nitrosyl chloride (NOCl) and nitrosyl fluoride (NOF):
- Nitrosyl Chloride (NOCl): Similar in structure but contains chlorine instead of bromine. It has different reactivity and boiling points.
- Nitrosyl Fluoride (NOF): Contains fluorine and has distinct chemical properties compared to this compound .
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
CAS No. |
13444-87-6 |
|---|---|
Molecular Formula |
BrNO |
Molecular Weight |
109.91 g/mol |
IUPAC Name |
nitrosyl bromide |
InChI |
InChI=1S/BrNO/c1-2-3 |
InChI Key |
BMNDJWSIKZECMH-UHFFFAOYSA-N |
Canonical SMILES |
N(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
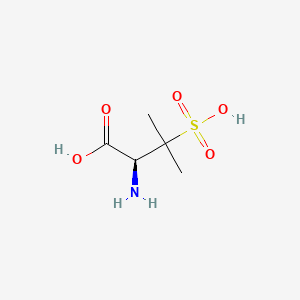

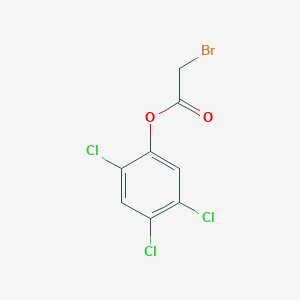

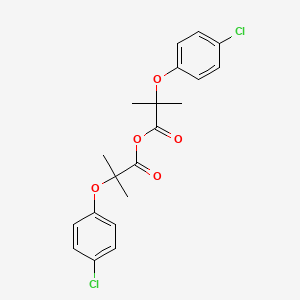
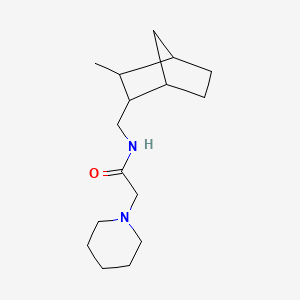
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)


